molecular formula C12H21N3O B2791324 N-(1-adamantylmethyl)hydrazinecarboxamide CAS No. 519046-56-1

N-(1-adamantylmethyl)hydrazinecarboxamide

Cat. No.: B2791324
CAS No.: 519046-56-1
M. Wt: 223.32
InChI Key: IINNCCNNLCKKGZ-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)hydrazinecarboxamide is a compound that features an adamantane moiety, a unique and highly stable hydrocarbon structure, attached to an aminourea group The adamantane structure is known for its rigidity and stability, which imparts unique properties to the compounds it is part of

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantylmethyl)hydrazinecarboxamide typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the aminourea functionality. One common method involves the reaction of 1-adamantylmethylamine with isocyanates under controlled conditions to form the desired aminourea compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(1-adamantylmethyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aminourea group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adamantane derivatives, while substitution reactions can produce a variety of substituted aminourea compounds.

Scientific Research Applications

N-(1-adamantylmethyl)hydrazinecarboxamide has found applications in several scientific research areas:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid and stable framework that can interact with biological molecules, potentially inhibiting or modulating their activity. The aminourea group can form hydrogen bonds and other interactions with target proteins, leading to changes in their function. These interactions can result in various biological effects, including antiviral and anticancer activities.

Comparison with Similar Compounds

    N-(1-adamantylmethyl)hydrazinecarboxamide: Unique due to its specific combination of adamantane and aminourea functionalities.

    1-(Adamantan-1-yl)urea: Lacks the aminomethyl group, resulting in different chemical and biological properties.

    1-(Adamantan-1-ylmethyl)-3-amino-2-urea: Contains an additional amino group, which can lead to different reactivity and applications.

Uniqueness: this compound stands out due to its unique combination of the adamantane moiety and the aminourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(1-adamantylmethyl)-3-aminourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c13-15-11(16)14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINNCCNNLCKKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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